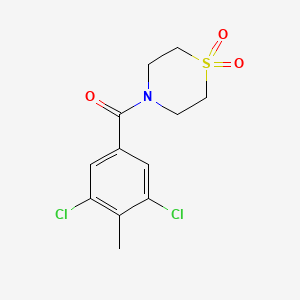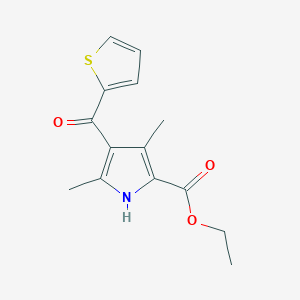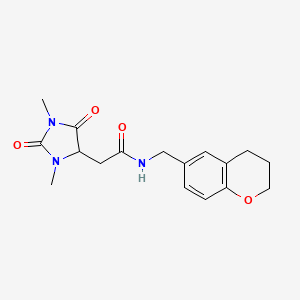
4-(3,5-dichloro-4-methylbenzoyl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Thiomorpholine derivatives are synthesized through various chemical reactions, often involving nucleophilic substitution reactions. For example, the development of new bioactive molecules with less toxicity involves the preparation of thiomorpholine derivatives by nucleophilic substitution reactions, showcasing a foundational method for synthesizing similar compounds (D. Kardile, N. Kalyane, 2010).
Molecular Structure Analysis
The molecular structure of thiomorpholine derivatives can be characterized using techniques like X-ray diffraction. For instance, the crystal structure analysis of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, reveals dihedral angles between its molecular rings, highlighting the detailed geometric configuration that might be similar in "4-(3,5-dichloro-4-methylbenzoyl)thiomorpholine 1,1-dioxide" (Duan et al., 2014).
Chemical Reactions and Properties
Thiomorpholine compounds participate in a range of chemical reactions, including synthesis under specific conditions, functional group transformations, and interactions with other chemical entities. The synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from 4-chloro-2-sulfonylchloride methyl benzoate through condensation, methylation, hydrogenolysis, and cyclization represents a complex series of reactions that could parallel the chemical reactions "this compound" undergoes (Z. Xiu-lan, 2009).
Physical Properties Analysis
The physical properties of thiomorpholine derivatives, such as melting points, boiling points, and solubility, are crucial for their application and handling. While specific data on "this compound" is not directly available, studies on similar compounds provide insight into their physical behavior and stability under various conditions.
Chemical Properties Analysis
The chemical properties of thiomorpholine derivatives include reactivity, stability, and interactions with other compounds. The study of kinetic and thermodynamic parameters of nucleophilic substitution reactions with thiomorpholine in different solvents offers insights into the reactivity and chemical behavior of related compounds (M. F. Fathalla, Ezzat A. Hamed, 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(3,5-dichloro-4-methylbenzoyl)thiomorpholine 1,1-dioxide serves as a critical intermediate in synthesizing diverse chemical compounds with potential biological activities. For example, its derivatives have been explored for antimicrobial activities by developing novel thiomorpholine derivatives through nucleophilic substitution reactions. These compounds exhibited promising antimicrobial properties, highlighting the utility of thiomorpholine derivatives in addressing drug resistance and optimizing biological effects (D. Kardile & N. Kalyane, 2010). Additionally, the chemical reactivity and modification of thiomorpholine 1,1-dioxides have been extensively studied, showing their versatility in synthesizing N-substituted derivatives and exploring their reactivity towards various electrophiles, thereby expanding the chemical space of thiomorpholine-based compounds (F. Asinger et al., 1981).
Antioxidant and Cytotoxic Activities
Research on N-azole substituted thiomorpholine derivatives demonstrated significant antioxidant and cytotoxic activities, with certain derivatives outperforming standard ascorbic acid in radical scavenging activity. These findings suggest the potential of thiomorpholine 1,1-dioxide derivatives in developing new antioxidant agents and cancer therapeutics (P. R. Reddy et al., 2014).
Medicinal Chemistry Applications
Thiomorpholine and its 1,1-dioxide derivatives are recognized as valuable building blocks in medicinal chemistry, contributing to the development of novel therapeutic agents. Bridged bicyclic thiomorpholines, for instance, have shown interesting biological profiles, further underscoring the significance of thiomorpholine scaffolds in drug discovery and development (Daniel P. Walker & D. J. Rogier, 2013).
Propiedades
IUPAC Name |
(3,5-dichloro-4-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c1-8-10(13)6-9(7-11(8)14)12(16)15-2-4-19(17,18)5-3-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQUELVFEIKOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)N2CCS(=O)(=O)CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)
![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
![N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)
![N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)
![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5602239.png)
![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)
![5-{[2,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5602250.png)
